Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-bromo-5-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-bromo-5-chlorophenyl)-2-propenoate: Similar structure but with a double bond in the propanoate chain.
3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid: The acid form of the compound.
Ethyl 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with the chlorine atom in a different position.
Uniqueness
Ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BrClO3 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
FVOLZLOKCSXHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
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